molecular formula C22H28O3S B1254467 17beta-(Acetylthio)estra-1,3,5(10)-trien-3-ol acetate

17beta-(Acetylthio)estra-1,3,5(10)-trien-3-ol acetate

Cat. No. B1254467
M. Wt: 372.5 g/mol
InChI Key: RVOGPLZAOZWWPL-AANPDWTMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17beta-(Acetylthio)estra-1,3,5(10)-trien-3-ol acetate is a steroid ester.

Scientific Research Applications

  • Membrane-Bound Estrogen Receptors Stimulation : Research indicates that 17beta-estradiol, a structurally similar compound, can rapidly activate extracellular signal-regulated kinase (ERK) in the rat hippocampus through a putative membrane estrogen receptor. This suggests that 17beta-(Acetylthio)estra-1,3,5(10)-trien-3-ol acetate could potentially have similar effects on membrane-bound estrogen receptors, influencing cellular signaling pathways in the central nervous system Kuroki et al., 2000.

  • Estrogenic and Antifertility Activity : The estrogenic and antifertility effects of various estrogen derivatives have been evaluated, suggesting that compounds like 17beta-(Acetylthio)estra-1,3,5(10)-trien-3-ol acetate could have implications in reproductive biology and contraceptive development Agresta et al., 1972.

  • Endothelial Function and Cardiovascular Health : Studies have shown that 17beta-estradiol can enhance endothelial function and potentially improve cardiovascular health, indicating that structurally related compounds could offer new avenues for cardiovascular therapy Chandrasekar et al., 2001.

  • Radiolabelled Estrogen Derivatives for Medical Imaging : The synthesis of radiolabelled estrogen derivatives for studying the biological properties of the estradiol molecule highlights the potential of 17beta-(Acetylthio)estra-1,3,5(10)-trien-3-ol acetate in medical imaging and receptor binding studies Melo e Silva et al., 2001.

properties

Molecular Formula

C22H28O3S

Molecular Weight

372.5 g/mol

IUPAC Name

[(8R,9S,13S,14S,17S)-17-acetylsulfanyl-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C22H28O3S/c1-13(23)25-16-5-7-17-15(12-16)4-6-19-18(17)10-11-22(3)20(19)8-9-21(22)26-14(2)24/h5,7,12,18-21H,4,6,8-11H2,1-3H3/t18-,19-,20+,21+,22+/m1/s1

InChI Key

RVOGPLZAOZWWPL-AANPDWTMSA-N

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4SC(=O)C)C

SMILES

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4SC(=O)C)C

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4SC(=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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